1,4-Di-p-tolylbutane-1,4-dione
Description
Structure
3D Structure
Properties
CAS No. |
13145-56-7 |
|---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
1,4-bis(4-methylphenyl)butane-1,4-dione |
InChI |
InChI=1S/C18H18O2/c1-13-3-7-15(8-4-13)17(19)11-12-18(20)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChI Key |
GGUAZLKQABTGLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Di P Tolylbutane 1,4 Dione and Analogues
Cascade Condensation Approaches to 1,4-Di-p-tolylbutane-1,4-dione
Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the previous one, all within a single synthetic operation without the need to isolate intermediates. wikipedia.org This strategy is highly valued for its atom economy and for reducing the time, labor, and waste associated with multi-step syntheses. wikipedia.org20.210.105
A key example of a condensation reaction used to form 1,4-diketones is the Stetter reaction. This process involves the 1,4-addition of an aldehyde to a Michael acceptor, such as an α,β-unsaturated ketone, catalyzed by a nucleophile like a cyanide ion or an N-heterocyclic carbene (NHC). nih.gov The reaction operates on the principle of umpolung, where the normal electrophilic character of the aldehyde's carbonyl carbon is inverted to a nucleophilic one. nih.gov
Metal-Mediated Condensation Reactions
Metal catalysis plays a significant role in the synthesis of 1,4-diketones. Palladium-catalyzed cross-coupling reactions of acyl chlorides with cyclopropanols provide a convenient route to functionalized 1,4-diketones. organic-chemistry.org Another approach involves the use of indium homoenolates, generated from the oxidative addition of In/InCl3 to enones in aqueous media, which can then be coupled with acid chlorides in a palladium-catalyzed reaction to yield 1,4-dicarbonyl compounds. organic-chemistry.org
Samarium metal has also been utilized to mediate a Michael addition-type reaction between aroyl chlorides and chalcones in N,N-dimethylformamide, producing various 1,4-diketones in moderate to good yields. organic-chemistry.org Furthermore, a cobalt-catalyzed reaction has been developed for constructing 1,4-dicarbonyls through a cascade process involving organocobalt addition, trapping, and a Kornblum-DeLaMare rearrangement. organic-chemistry.org
One-Flask Synthetic Strategies
One-flask, or "one-pot," syntheses are highly efficient procedures that allow for multiple reaction steps to occur in a single reaction vessel, which aligns with the principles of green chemistry by minimizing solvent use and purification steps. 20.210.105ias.ac.in The Hantzsch reaction, for example, is a classic one-pot method used to synthesize 1,4-dihydropyridine (B1200194) derivatives, which are structurally related to diketone precursors. nanobioletters.com
Recent research has focused on developing new one-pot syntheses for 1,4-diketones and related heterocyclic systems. One such method involves the intermolecular Stetter reaction between arenoxy benzaldehyde (B42025) derivatives and methyl vinyl ketone, catalyzed by an N-heterocyclic carbene, to produce novel arenoxy-substituted 1,4-diketones with yields ranging from 71% to 96%. nih.gov These diketone products can then be used in subsequent one-pot reactions, such as the Paal-Knorr synthesis, to create furan (B31954) and pyrrole (B145914) derivatives. nih.gov
Table 1: One-Pot Synthesis of Arenoxy-Substituted 1,4-Diketones via Stetter Reaction nih.govConditions: Arenoxy benzaldehyde (0.1 mmol), methyl vinyl ketone (2.5 mmol), and a thiazolium NHC catalyst in DMSO at room temperature for 24 hours.
| Substituted Aldehyde | Product | Isolated Yield (%) |
|---|---|---|
| 4-Phenoxybenzaldehyde | 1-(4-Phenoxyphenyl)-butane-1,4-dione | 88 |
| 4-(4-Chlorophenoxy)benzaldehyde | 1-(4-(4-Chlorophenoxy)phenyl)butane-1,4-dione | 96 |
| 4-(p-Tolyloxy)benzaldehyde | 1-(4-(p-Tolyloxy)phenyl)butane-1,4-dione | 84 |
| 4-(Thiophenoxy)benzaldehyde | 1-(4-(Thiophenoxy)phenyl)butane-1,4-dione | 71 |
Electrochemical Routes to 1,4-Dicarbonyl Frameworks
Electrochemical synthesis offers a green and efficient alternative for constructing chemical bonds, often operating under catalyst- and oxidant-free conditions. acs.orgacs.org A novel electrochemical method has been developed for synthesizing 1,4-diketones from enol acetates and 1,3-diketones. acs.orgacs.org This approach demonstrates good functional group tolerance and operational simplicity, making it a practical route to these important intermediates. acs.org Another electrochemical strategy enables a three-component coupling of sulfoxonium ylides and alkynes with water to produce 1,4-dicarbonyl Z-alkenes with high stereoselectivity. researchgate.net
Photoredox-Catalyzed Approaches for 1,4-Diketone Formation
Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. nih.govnih.gov This strategy has been successfully applied to the synthesis of 1,4-diketones. One such method involves a dual catalytic system combining an N-heterocyclic carbene (NHC) with an organic multi-resonant thermally activated delayed fluorescence (MR-TADF) photocatalyst. rsc.orgrsc.org This metal-free system facilitates a three-component reaction between benzoyl fluorides, styrenes, and α-keto acids to form unsymmetrical 1,4-diketones. rsc.orgrsc.org The mechanism involves the photocatalyst oxidizing the α-keto acid to generate an acyl radical, which then adds to the styrene. rsc.orgrsc.org
Another photoredox approach uses an iridium-based photocatalyst for the decarboxylative 1,4-addition of 2-oxo-2-(hetero)arylacetic acids to various Michael acceptors. organic-chemistry.org The synergistic combination of photoredox and nickel catalysis has also been employed for the direct decarboxylative arylation of α-oxo acids with aryl halides, providing rapid access to aryl ketones. princeton.edu
Table 2: Comparison of Photocatalysts for 1,4-Dione Synthesis rsc.orgReaction: Benzoyl fluoride, styrene, and phenylglyoxylic acid.
| Photocatalyst | NHC Precatalyst | Base | Yield (%) |
|---|---|---|---|
| DiKTa (MR-TADF) | Azolium salt 4 | Cs2CO3 | Good |
| Ir(ppy)2(dtbbpy) | Azolium salt 4 | Cs2CO3 | Slightly Reduced |
Alkylative Desulfonylation Pathways to 1,4-Diaryl-2-butene-1,4-diones
A facile, two-step route has been reported for preparing symmetric and unsymmetric (E)-1,4-diaryl-2-butene-1,4-diones, which are unsaturated analogs of 1,4-diarylbutane-1,4-diones. arkat-usa.orgresearchgate.net This method first involves the nucleophilic substitution of an α-haloacetophenone with a sulfinic acid sodium salt to form a β-ketosulfone. arkat-usa.org The second step is a K2CO3-mediated alkylation of the β-ketosulfone with another α-haloacetophenone, followed by a sequential desulfonylation in acetone (B3395972) to yield the final product. arkat-usa.orgresearchgate.net This pathway has been shown to produce the target enediones in high yields. arkat-usa.org For instance, the reaction of 1-phenyl-2-(toluene-4-sulfonyl)-4-p-tolyl-butane-1,4-dione in the presence of K2CO3 in acetone yields 1-phenyl-4-p-tolylbut-2-ene-1,4-dione. arkat-usa.org
Metal-Free Photocatalytic Dimerization for Vicinal Diketones
While the primary focus is on 1,4-diketones, related structures such as vicinal (1,2-) diketones can be synthesized via distinct photocatalytic pathways. A transition-metal-free method has been developed for the synthesis of vicinal diketones through a dioxygenative reaction of aryl diazonium salts with aryl alkynes. rsc.orgresearchgate.net This approach utilizes aerobic oxygen and an organic dye-based photocatalyst, proceeding through a proposed photoredox mechanism that involves free radical dioxygenation. rsc.org
Green Chemistry Methodologies in 1,4-Diketone Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of 1,4-diketones to develop more environmentally benign and sustainable methodologies. These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of aqueous media, solvent-free conditions, alternative energy sources like visible light, and the development of recoverable and non-toxic catalysts.
Aqueous and Catalyst-Free Synthesis
One of the cornerstones of green chemistry is the replacement of volatile organic solvents with water. Water is non-toxic, non-flammable, and readily available. A straightforward and efficient method for synthesizing 1,4-diketone scaffolds involves a three-component reaction of an α-ketoaldehyde, a 1,3-dicarbonyl compound, and a nucleophile performed under aqueous and catalyst-free conditions. rsc.org This method is notable for its operational simplicity and for producing valuable 1,4-diketones directly. rsc.org The reaction accommodates a variety of nucleophiles, including indoles, pyrroles, and thiophenols. rsc.org
Furthermore, the use of indium and indium(III) chloride to mediate the oxidative addition to enones proceeds exclusively in water, generating water-tolerant indium homoenolates. organic-chemistry.org These intermediates can then be coupled with acid chlorides in a palladium-catalyzed reaction to yield 1,4-dicarbonyl compounds. organic-chemistry.org
Solvent-Free and One-Pot Reactions
Eliminating solvents altogether represents a significant step towards greener synthesis. Solvent-free, or "neat," reactions can lead to reduced waste, lower costs, and simplified purification processes. An efficient one-pot, four-component synthesis of pyrazolo[1,2-b]phthalazine-5,10-dione derivatives has been developed using zinc acetate (B1210297) dihydrate as an inexpensive and non-toxic catalyst under solvent-free conditions. researchgate.net This protocol is highlighted by its operational simplicity, short reaction times, high yields, and environmentally benign nature. researchgate.net
Photocatalysis and Light-Driven Reactions
Visible light is an abundant and renewable energy source, and its use in photoredox catalysis offers a green alternative to thermally driven reactions. Iridium photoredox catalysis allows for the decarboxylative 1,4-addition of 2-oxo-2-(hetero)arylacetic acids to various Michael acceptors at room temperature, yielding 1,4-diketones. organic-chemistry.org Similarly, ruthenium-based photocatalysts have been used for the atom transfer radical addition (ATRA) of α-bromoketones to alkyl enol ethers. organic-chemistry.org
Inexpensive organic dyes, such as eosin (B541160) Y, can also serve as effective photoredox catalysts for the radical coupling of silyl (B83357) enol ethers with α-bromocarbonyl compounds to provide 1,4-dicarbonyls. organic-chemistry.org A simple, light-driven three-component process using a cobalt carbonyl complex has been shown to produce 1,4-diketones from an aryl halide, carbon monoxide, and an alkene. organic-chemistry.org
Application of Greener Catalysts
The development of efficient, selective, and reusable catalysts is central to green chemistry.
Organocatalysis N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts, avoiding the need for potentially toxic and expensive transition metals. The Stetter reaction, a key method for C-C bond formation, utilizes nucleophilic catalysts like NHCs to mediate the reaction between aldehydes and α,β-unsaturated ketones to form 1,4-diketones. nih.govacs.org These reactions can often be performed at room temperature with high yields. nih.gov Thiazolium salts are common precursors for these NHC catalysts. nih.gov
Nanocatalysis and Heterogeneous Catalysis Nanocatalysts offer high activity and selectivity due to their large surface-area-to-volume ratio and can often be recovered and reused, a key principle of green chemistry. researchgate.net A bifunctional iron nanocomposite has been used as a catalyst for the one-pot synthesis of α-diketones from aldehydes and ketones in water, using hydrogen peroxide as a green oxidant. rsc.org The immobilization of metal catalysts, such as palladium, onto nanoparticle supports is another strategy to enhance stability, reusability, and efficiency, overcoming challenges associated with traditional homogeneous catalysis. researchgate.net
Table 1: Overview of Green Synthetic Methodologies for 1,4-Diketones
| Green Methodology | Catalyst / Conditions | Reactants | Product Type | Source |
| Aqueous Synthesis | Catalyst-free, Water | α-ketoaldehyde, 1,3-dicarbonyl compound, Nucleophile | 1,4-Diketone scaffolds | rsc.org |
| Aqueous Synthesis | In/InCl₃, Pd-catalyst, Water | Enones, Acid chlorides | 1,4-Dicarbonyl compounds | organic-chemistry.org |
| Solvent-Free Synthesis | Zn(OAc)₂·2H₂O, Neat | Phthalic anhydride (B1165640), Hydrazine (B178648), Aldehyde, Malononitrile | Pyrazolo[1,2-b]phthalazine-5,10-dione | researchgate.net |
| Photocatalysis | Iridium photoredox catalyst, Visible light | 2-Oxo-2-(hetero)arylacetic acids, Michael acceptors | 1,4-Diketones | organic-chemistry.org |
| Photocatalysis | Eosin Y, Visible light | Silyl enol ethers, α-Bromocarbonyls | 1,4-Dicarbonyls | organic-chemistry.org |
| Organocatalysis (Stetter) | N-Heterocyclic Carbene (from Thiazolium salt) | Aldehydes, α,β-Unsaturated ketones | 1,4-Diketones | nih.govacs.org |
| Nanocatalysis | Bifunctional iron nanocomposite, H₂O₂, Water | Aldehydes, Ketones | α-Diketones | rsc.org |
Mechanistic Investigations of 1,4 Di P Tolylbutane 1,4 Dione and Its Reactivity
Mechanistic Insights into Carbon-Carbon Bond-Forming Reactions
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and 1,4-dicarbonyl compounds like 1,4-di-p-tolylbutane-1,4-dione serve as valuable precursors in these transformations. rsc.org One of the most prominent examples is the Paal-Knorr synthesis, a classic method for synthesizing substituted furans, pyrroles, and thiophenes from 1,4-diketones. wikipedia.orgbrainly.in The mechanism of the Paal-Knorr furan (B31954) synthesis, which is relevant to this compound, is an acid-catalyzed intramolecular cyclization. organic-chemistry.org
The reaction is initiated by the protonation of one of the carbonyl groups, which increases its electrophilicity. This is followed by the enolization of the other carbonyl group. The resulting enol then acts as a nucleophile, attacking the protonated carbonyl to form a five-membered hemiacetal intermediate. Subsequent dehydration of this intermediate, driven by the acidic conditions, leads to the formation of the aromatic furan ring. wikipedia.orgmbbcollege.in The rate-determining step in this process is the ring-closure of the hemiacetal. alfa-chemistry.com
Recent advancements have expanded the scope of carbon-carbon bond-forming reactions involving 1,4-diketone precursors. For instance, visible-light-mediated atom transfer radical addition (ATRA) reactions of α-bromoketones with alkyl enol ethers provide a pathway to 1,4-diketones and related structures. organic-chemistry.org Additionally, palladium-catalyzed cross-coupling reactions of cyclopropanols with acyl chlorides offer a convenient route to functionalized 1,4-diketones. organic-chemistry.org Macrocyclic 1,4-diketones have also been utilized as templates for diastereoselective transformations, highlighting their utility in complex molecule synthesis. auburn.edu
| Reaction Type | Key Reagents/Conditions | Product |
| Paal-Knorr Furan Synthesis | Acid catalyst (e.g., H₂SO₄, P₂O₅) | Substituted furan |
| ATRA Reaction | Visible light, photocatalyst | 1,4-diketone |
| Palladium-Catalyzed Cross-Coupling | Pd catalyst, cyclopropanol, acyl chloride | 1,4-diketone |
Radical-Mediated Processes in 1,4-Diketone Reactivity
Radical-mediated processes offer alternative pathways for the transformation of 1,4-diketones. Photochemical reactions, for example, can induce unique reactivity. While specific studies on the photochemical reactions of this compound are not extensively detailed in the provided results, general principles of diketone photochemistry can be inferred. For instance, o-quinones are known to undergo photochemical addition reactions with various substrates. acs.orgacs.org
More directly relevant is the visible-light-induced radical coupling of silyl (B83357) enol ethers with α-bromocarbonyl compounds, which provides a route to 1,4-dicarbonyls. organic-chemistry.org This reaction is often facilitated by an organic dye as a photoredox catalyst. organic-chemistry.org Another example is a light-driven three-component reaction involving an aryl halide, carbon monoxide insertion, and alkene insertion, which can produce 1,4-diketones. Mechanistic studies suggest that this reaction is initiated by the generation of an aryl radical. organic-chemistry.org Furthermore, the radical character of certain reactions involving 1,4-diketones has been confirmed through the use of radical scavengers. rsc.org
| Radical Process | Initiation Method | Key Intermediates |
| Photochemical Addition | Light irradiation | Radical species |
| Visible-Light-Induced Coupling | Visible light, photoredox catalyst | Radical intermediates |
| Light-Driven Three-Component Reaction | Visible light | Aryl radical |
Condensation and Cyclization Reaction Mechanisms
The Paal-Knorr synthesis is a prime example of a condensation and cyclization reaction of 1,4-diketones. wikipedia.orgbrainly.inyoutube.com As detailed in Section 3.1, the acid-catalyzed mechanism for furan synthesis involves intramolecular nucleophilic attack of an enol on a protonated carbonyl, followed by dehydration. wikipedia.orgmbbcollege.inalfa-chemistry.com
Similarly, 1,4-diketones can be converted to pyrroles in the Paal-Knorr pyrrole (B145914) synthesis by reacting them with a primary amine or ammonia (B1221849) in the presence of an acid catalyst. wikipedia.orgalfa-chemistry.com The mechanism is analogous, with the amine acting as the nucleophile that attacks the carbonyl groups, ultimately leading to a cyclized product that dehydrates to form the pyrrole ring. alfa-chemistry.com The synthesis of thiophenes from 1,4-diketones can also be achieved through a similar cyclization process, typically using a sulfurizing agent like phosphorus pentasulfide. wikipedia.org
The versatility of 1,4-diketones as precursors for heterocyclic compounds is further demonstrated by their use in the synthesis of various substituted furans, pyrroles, and thiophenes through different catalytic systems and reaction conditions. organic-chemistry.org For example, microwave-assisted Paal-Knorr reactions have been developed for the efficient synthesis of these heterocycles. organic-chemistry.org
Deoxygenation and Alpha-Alkylation/Arylation Mechanisms of Dicarbonyls
The deoxygenation of dicarbonyl compounds is a useful transformation in organic synthesis. While specific mechanisms for the deoxygenation of this compound were not found, general methods for the deoxygenation of ketones are well-established and often involve hydrosilylation-deoxygenation catalyzed by various reagents. organic-chemistry.org
A more pertinent area of reactivity for dicarbonyls is α-alkylation and α-arylation. A novel approach for the deoxygenative α-alkylation and α-arylation of 1,2-dicarbonyls has been developed, which proceeds through the formation of boron enolates. nih.govrsc.orgresearchgate.net This method avoids the use of strong bases and allows for the introduction of both alkyl and aryl groups at the α-position. rsc.orgresearchgate.net The reaction is initiated by the addition of an organoborane to a 1,2-dicarbonyl-phosphite adduct, which then undergoes a 1,2-metallate shift and subsequent 1,3-borotropic shift to form the boron enolate. nih.gov This intermediate can then be intercepted by various electrophiles. nih.govrsc.orgresearchgate.net
The α-alkylation of ketones can also be achieved through the formation of an enolate using a strong base like lithium diisopropylamide (LDA), followed by an SN2 reaction with an alkyl halide. libretexts.orgyoutube.com For unsymmetrical ketones, the regioselectivity of the alkylation can be controlled by the reaction conditions to favor either the kinetic or thermodynamic enolate. libretexts.org
| Transformation | Key Reagents | Key Intermediate |
| Deoxygenative α-Alkylation/Arylation | Organoborane, phosphite | Boron enolate |
| α-Alkylation | LDA, alkyl halide | Enolate |
Hydride Transfer Reaction Pathways
Hydride transfer reactions are fundamental in the reduction of carbonyl compounds. In the context of diketones, hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed to reduce the carbonyl groups to alcohols. khanacademy.org The mechanism of these reductions involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide to yield the alcohol.
The reactivity of these hydride reagents differs, with LiAlH₄ being a much stronger reducing agent than NaBH₄. khanacademy.org This difference in reactivity is attributed to the electronegativity difference between aluminum and boron. Aluminum is less electronegative than boron, making the Al-H bond more polarized and the hydride ion more readily available for transfer. khanacademy.org In the context of diketones, the stereochemical outcome of the reduction can be influenced by the structure of the substrate and the choice of reducing agent. For instance, in the reduction of a tetramethylcyclobutane-1,3-dione derivative, ketoreductases (KREDs) were used to achieve high diastereoselectivity in the hydride transfer, with the carbonyl group positioned optimally for hydride transfer from the NADP cofactor. acs.org
| Hydride Source | Relative Reactivity | Typical Application |
| Lithium Aluminum Hydride (LiAlH₄) | High | Reduction of esters, aldehydes, ketones |
| Sodium Borohydride (NaBH₄) | Moderate | Reduction of aldehydes and ketones |
| Ketoreductases (KREDs) | High (Stereoselective) | Asymmetric reduction of ketones |
Advanced Spectroscopic and Crystallographic Characterization of 1,4 Di P Tolylbutane 1,4 Dione
X-ray Crystallography for Solid-State Structural Analysis
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on 1,4-di-p-tolylbutane-1,4-dione have revealed its solid-state conformation and the nature of its intermolecular interactions.
Crystals of this compound have been successfully grown and their structure determined. The compound crystallizes in the monoclinic system with the space group P21/n. researchgate.net A key feature of its crystal packing is the parallel arrangement of the aromatic p-tolyl moieties, which are partially overlapped. researchgate.net This arrangement facilitates strong intermolecular forces, including face-to-face π-π stacking and C-H···π interactions. researchgate.net The dihedral angle between the p-tolyl rings has been determined to be 0.00°, indicating a high degree of planarity in the packing of these aromatic systems. researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/n |
High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment
High-resolution mass spectrometry (HRMS) is an essential tool for the accurate determination of a compound's molecular formula and for assessing its purity. For this compound, HRMS provides the exact mass, confirming its elemental composition.
The molecular formula of this compound is C18H18O2. chemspider.com This corresponds to a monoisotopic mass of 266.1307 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M]+•) or a protonated molecular peak ([M+H]+) very close to this theoretical value, with high mass accuracy.
The fragmentation pattern in the mass spectrum provides further structural information. For this compound, characteristic fragmentation would involve cleavage of the bonds adjacent to the carbonyl groups. A prominent fragment would likely be the p-tolylcarbonyl cation (m/z 119), resulting from alpha-cleavage. Another expected fragmentation pathway is the cleavage of the C-C bond between the two methylene (B1212753) groups of the butane (B89635) chain, which could also lead to the p-tolylcarbonyl cation. The presence and relative abundance of these and other fragment ions in the mass spectrum serve as a fingerprint for the molecule, aiding in its unambiguous identification and in the detection of any potential impurities.
| Property | Value |
|---|---|
| Molecular Formula | C18H18O2 |
| Average Mass | 266.340 g/mol |
| Monoisotopic Mass | 266.1307 g/mol |
Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. Through the analysis of chemical shifts, signal integrations, and spin-spin coupling patterns, a detailed map of the molecular framework can be constructed.
Advanced 1H and 13C NMR Techniques
The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the two equivalent p-tolyl groups appear as two doublets in the downfield region, a consequence of the para-substitution pattern. The methylene protons of the butane chain, being chemically equivalent, give rise to a singlet. The protons of the two methyl groups also produce a singlet, reflecting their equivalence.
In the 13C NMR spectrum, each unique carbon atom in the molecule gives a distinct signal. The carbonyl carbons are typically observed at the lowest field. The aromatic carbons show a set of signals in the aromatic region, with their chemical shifts influenced by their position relative to the carbonyl and methyl groups. The methylene and methyl carbons appear at higher field.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| 1H | ~7.85 | d | Aromatic CH (ortho to C=O) |
| 1H | ~7.25 | d | Aromatic CH (ortho to CH3) |
| 1H | ~3.40 | s | -CH2-CH2- |
| 1H | ~2.40 | s | -CH3 |
| 13C | ~198 | C=O | |
| 13C | ~144 | Aromatic C-CH3 | |
| 13C | ~134 | Aromatic C-C=O | |
| 13C | ~129 | Aromatic CH | |
| 13C | ~128 | Aromatic CH | |
| 13C | ~32 | -CH2-CH2- | |
| 13C | ~22 | -CH3 |
Applications of Two-Dimensional NMR for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between atoms in a molecule.
A COSY spectrum of this compound would show correlations between the aromatic protons that are coupled to each other (ortho-coupling). This would confirm the assignment of the aromatic signals. No cross-peaks would be expected between the aromatic protons and the aliphatic protons, as they are separated by too many bonds for typical scalar coupling.
Electronic Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specific for detecting species with unpaired electrons, such as radicals. The reduction of dicarbonyl compounds like this compound can lead to the formation of radical anions, known as ketyl radicals, which can be studied by EPR.
Infrared Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful analytical technique that provides valuable information about the functional groups present in a molecule and their vibrational modes. By analyzing the absorption of infrared radiation at specific frequencies, we can identify characteristic bond vibrations and thus elucidate the molecular structure.
While a dedicated, publicly available experimental FT-IR spectrum for this compound is not readily found in the reviewed literature, we can predict the expected characteristic absorption bands based on its known structural features and data from analogous compounds. The key functional groups in this compound are the carbonyl (C=O) groups of the diketone, the aromatic p-tolyl rings, and the aliphatic butane bridge.
A study on the synthesis and crystal structure of this compound provides crucial geometric parameters. researchgate.net The molecule possesses a planar structure, and single crystals have been grown from isopropyl alcohol, determined to have a monoclinic crystal system with a P21/n space group. researchgate.net This planarity and the presence of specific functional groups will give rise to a distinct infrared spectrum.
Based on established infrared correlation charts and data from similar aromatic ketones, the following table outlines the expected major infrared absorption bands for this compound and their corresponding vibrational assignments.
| Expected Wavenumber Range (cm⁻¹) | Vibrational Assignment | Functional Group |
| 3100 - 3000 | C-H stretching | Aromatic (p-tolyl) |
| 2960 - 2850 | C-H stretching | Aliphatic (butane bridge & methyl group) |
| 1700 - 1660 | C=O stretching | Aryl ketone |
| 1610 - 1585 | C=C stretching | Aromatic ring |
| 1520 - 1480 | C=C stretching | Aromatic ring |
| 1470 - 1430 | C-H bending | Aliphatic (CH₂) |
| 1380 - 1370 | C-H bending | Methyl group (CH₃) |
| 1250 - 1180 | C-C stretching | Aryl-ketone |
| 850 - 810 | C-H out-of-plane bending | p-disubstituted benzene (B151609) |
The most prominent and characteristic absorption band in the IR spectrum of this compound is expected to be the strong C=O stretching vibration of the ketone groups. Due to conjugation with the aromatic rings, this peak is anticipated to appear in the region of 1700-1660 cm⁻¹. The exact position of this band can be influenced by factors such as intermolecular interactions, including the C-H···O hydrogen bonds observed in the crystal structure. researchgate.net
The aromatic p-tolyl groups will give rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons are expected in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the aromatic rings typically appear as a set of bands between 1610 cm⁻¹ and 1480 cm⁻¹. Furthermore, the out-of-plane C-H bending vibrations are highly characteristic of the substitution pattern on the benzene ring. For a p-disubstituted benzene ring, a strong absorption is expected in the 850-810 cm⁻¹ range.
The aliphatic butane bridge and the methyl groups of the tolyl substituents will also contribute to the spectrum. The C-H stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups will be observed in the 2960-2850 cm⁻¹ region. Bending vibrations for these groups will appear at lower frequencies, such as the CH₂ scissoring vibration around 1470-1430 cm⁻¹ and the characteristic CH₃ symmetric and asymmetric bending modes.
A comprehensive analysis combining experimental FT-IR data with theoretical calculations, such as Density Functional Theory (DFT), would provide a more precise assignment of the vibrational modes and a deeper understanding of the structure-property relationships in this compound.
Theoretical and Computational Chemistry of 1,4 Di P Tolylbutane 1,4 Dione
Density Functional Theory (DFT) Studies on Electronic Structure and Properties
Density Functional Theory (DFT) has been a primary tool for investigating the molecular and electronic structure of 1,4-di-p-tolylbutane-1,4-dione. These studies provide fundamental insights into the molecule's behavior and properties.
Hyperconjugation Effects and Delocalization Pathways
A significant aspect of the electronic structure of this compound involves hyperconjugation and the delocalization of electrons. A 2018 study by Bagdžiūnas and Lytvyn provides a detailed analysis of these effects. Their research, combining X-ray crystallography and DFT calculations, reveals that the aromatic p-tolyl groups are oriented parallel to each other. This parallel arrangement facilitates strong face-to-face π-π stacking and C-H···π intermolecular interactions.
The study identified and quantified the energies of various intermolecular interactions within the crystal structure, highlighting the forces that govern the molecular packing.
Table 1: Intermolecular Interaction Energies in this compound Dimers
| Dimer Type | Interaction Description | Interaction Energy (kJ mol⁻¹) |
|---|---|---|
| D1 | Face-to-face π-π stacking and C-H···π | -58.4 |
| D2 | Side-to-side C-H···O hydrogen bond | -22.9 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
While detailed Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound, is not extensively available in the reviewed literature, the principles of FMO theory are fundamental to understanding its reactivity. The HOMO and LUMO energies and their distribution would dictate the molecule's behavior as an electron donor or acceptor in chemical reactions. Further computational studies are required to elucidate the specific HOMO-LUMO gap and orbital compositions for this compound.
Conformational Energetics and Potential Energy Surface Mapping
The conformational landscape of this compound has been explored using Potential Energy Surface (PES) mapping. The work by Bagdžiūnas and Lytvyn (2018) utilized the wB97X-D functional with a 6-31G(d,p) basis set to investigate the rotational barriers around key single bonds.
The study revealed that the most stable conformer predicted by PES calculations corresponds to the one observed in the X-ray crystal structure. The rotational barrier around the central C9-C9' bond was found to be significantly higher than that in n-butane, a result attributed to the greater steric hindrance of the p-toluoyl groups compared to methyl groups.
Table 2: Calculated Rotational Barriers in the Gas Phase
| Molecule | Rotational Bond | Full Rotation Barrier (kJ mol⁻¹) |
|---|---|---|
| This compound | C9-C9' | 34.5 |
These findings underscore the influence of the bulky aromatic substituents on the conformational flexibility of the butane-1,4-dione backbone.
Ab Initio and Other High-Level Computational Methods
Specific studies employing ab initio or other high-level computational methods beyond DFT for this compound are not prominently featured in the available literature. Such methods could provide even more accurate electronic structure calculations and further refine the understanding of its properties.
Prediction of Chiroptical Properties via Theoretical Computations
The theoretical prediction of chiroptical properties, such as circular dichroism, for this compound has not been specifically reported. While the molecule itself is not chiral in its ground state, computational studies could explore potential chiral conformations or derivatives and predict their chiroptical signatures.
Solvation Effects and Implicit Solvent Models in Computational Studies
Detailed computational investigations into the solvation effects on this compound using implicit solvent models are not available in the reviewed scientific literature. Such studies would be valuable for understanding the behavior of this compound in different solvent environments, which is crucial for predicting its reactivity and properties in solution.
Derivatization and Applications in Advanced Organic Synthesis
Synthesis of Heterocyclic Compounds from 1,4-Diketoneswikipedia.orgrgmcet.edu.in
The Paal-Knorr synthesis is a classic and highly effective method for converting 1,4-diketones into substituted furans, pyrroles, and thiophenes. wikipedia.orgyoutube.com This reaction is exceptionally versatile, allowing for a wide range of substituents on the diketone starting material. wikipedia.org
The synthesis of pyrrole (B145914) derivatives from 1,4-dicarbonyl compounds is a cornerstone of heterocyclic chemistry, widely known as the Paal-Knorr pyrrole synthesis. rgmcet.edu.inorganic-chemistry.org This reaction involves the condensation of a 1,4-diketone with ammonia (B1221849) or a primary amine, typically under neutral or weakly acidic conditions, to yield the corresponding pyrrole. organic-chemistry.org The reaction's efficiency and simplicity have made it a frequently applied method. rgmcet.edu.in For 1,4-di-p-tolylbutane-1,4-dione, reaction with an amine (R-NH₂) or ammonia would yield 1-substituted-2,5-di-p-tolylpyrroles or 2,5-di-p-tolylpyrrole, respectively. While the traditional Paal-Knorr synthesis can sometimes require harsh conditions like prolonged heating, numerous modern modifications have been developed to create greener and more efficient routes. rgmcet.edu.in
Table 1: Synthesis of Pyrrole Derivatives via Paal-Knorr Reaction
| Reactant 1 | Reactant 2 | Product | Conditions |
| This compound | Ammonia (NH₃) | 2,5-Di-p-tolylpyrrole | Neutral or weakly acidic |
| This compound | Primary Amine (R-NH₂) | 1-R-2,5-Di-p-tolylpyrrole | Neutral or weakly acidic |
Analogous to pyrrole synthesis, 1,4-diketones can be readily converted to furans. The Paal-Knorr furan (B31954) synthesis is one of the most significant methods for preparing furan derivatives. nih.gov The reaction proceeds via an acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl compound. wikipedia.orgnih.gov Protic acids like sulfuric acid or Lewis acids can be used as catalysts. wikipedia.org When this compound is subjected to these conditions, it cyclizes to form 2,5-di-p-tolylfuran. The driving force for this acid-catalyzed cyclization is the formation of a stable, aromatic furan ring.
Table 2: Synthesis of Furan Derivative via Paal-Knorr Reaction
| Reactant | Product | Catalyst |
| This compound | 2,5-Di-p-tolylfuran | Acid (e.g., H₂SO₄, Lewis Acid) |
Selenophenes, the selenium analogues of furans and thiophenes, can also be synthesized from 1,4-diketones. A highly efficient method involves the direct selenation of 1,4-diarylbutane-1,4-diones using Woollins' reagent ([PhP(Se)(µ-Se)]₂). core.ac.ukresearchgate.net This reaction provides an effective route to 2,5-diarylselenophenes. researchgate.net Specifically, the reaction of this compound with one equivalent of Woollins' reagent in refluxing toluene (B28343) yields 2,5-di-p-tolylselenophene in excellent yield. researchgate.net The proposed mechanism suggests an initial conversion of the 1,4-dioxo groups to 1,4-diselenones, which then cyclize to form the stable five-membered selenophene (B38918) ring. researchgate.net
Table 3: Synthesis of 2,5-Di-p-tolylselenophene
| Reactant 1 | Reactant 2 | Product | Solvent | Yield | Reference |
| This compound | Woollins' Reagent | 2,5-Di-p-tolylselenophene | Toluene | 99% | researchgate.net |
The synthesis of pyridazines can be achieved through the condensation of 1,4-diketones with hydrazine (B178648) (N₂H₄). wikipedia.org This reaction pathway involves the formation of a dihydropyridazine (B8628806) intermediate, which is subsequently oxidized to the aromatic pyridazine. mdpi.com Applying this methodology to this compound, reaction with hydrazine would produce 3,6-di-p-tolyl-1,4-dihydropyridazine. Subsequent oxidation of this intermediate yields the stable aromatic product, 3,6-di-p-tolylpyridazine. This method provides a direct route to 3,6-disubstituted pyridazines, which are important pharmacophores found in various herbicides and drugs. wikipedia.org
Table 4: Synthesis of Pyridazine Derivative
| Reactant 1 | Reactant 2 | Intermediate | Final Product |
| This compound | Hydrazine | 3,6-Di-p-tolyl-1,4-dihydropyridazine | 3,6-Di-p-tolylpyridazine |
Diels-Alder and Related Cycloaddition Reactions with Diketone Analogues
While this compound itself is not a typical diene for Diels-Alder reactions, its furan derivative, 2,5-di-p-tolylfuran (synthesized via the Paal-Knorr reaction), is an electron-rich diene that can readily participate in [4+2] cycloaddition reactions. mdpi.comnih.gov The Diels-Alder reaction is a powerful tool for forming six-membered rings with high stereocontrol. researchgate.net
The reaction of 2,5-disubstituted furans, such as the analogue 2,5-dimethylfuran, with dienophiles like ethylene (B1197577) has been studied for the production of valuable aromatic compounds like p-xylene. mdpi.comnih.gov This transformation proceeds through a two-step sequence: a Diels-Alder cycloaddition to form an oxanorbornene intermediate, followed by a dehydration step to yield the aromatic product. mdpi.com Similarly, 2,5-di-p-tolylfuran can react with various dienophiles. For instance, reaction with maleic anhydride (B1165640) would yield a bicyclic adduct, demonstrating the utility of the furan derivative in constructing complex polycyclic systems.
Another relevant cycloaddition is the reaction of furans with phenyldiazenes, which can be generated in situ from phenylazosulfonates. This reaction proceeds as a [4+2] cycloaddition, leading to the formation of pyridazinium salts after the elimination of water. rgmcet.edu.in
Table 5: Representative Diels-Alder Reaction of a Furan Derivative
| Diene | Dienophile | Intermediate | Final Product (after aromatization) | Catalyst (for aromatization) |
| 2,5-Di-p-tolylfuran | Ethylene | 7-oxa-1,4-di-p-tolylbicyclo[2.2.1]hept-2-ene | 1,4-Di-p-tolylbenzene | Acid Catalyst (e.g., Zeolites) |
This compound as a Building Block for Complex Organic Architectures
The symmetric 1,4-dicarbonyl structure of this compound makes it a valuable and versatile precursor for the synthesis of a variety of complex organic molecules. Its ability to undergo cyclization reactions, most notably the Paal-Knorr synthesis, allows for the straightforward construction of five-membered heterocyclic rings, which are foundational components in many advanced materials and biologically active compounds.
The Paal-Knorr synthesis is a powerful and widely used method for converting 1,4-diketones into substituted furans, pyrroles, and thiophenes. nih.govpolymer.cn This reaction is a cornerstone in heterocyclic chemistry due to its reliability and the broad utility of its products. The general transformation involves the reaction of the 1,4-diketone with an acid catalyst for furan synthesis, a primary amine or ammonia for pyrrole synthesis, or a sulfurizing agent for thiophene (B33073) synthesis. nih.govpolymer.cn
The resulting 2,5-di-p-tolyl-substituted heterocycles are themselves valuable building blocks for more intricate molecular architectures. The p-tolyl groups offer sites for further functionalization, and the heterocyclic core can participate in a variety of coupling and polymerization reactions.
Synthesis of Heterocyclic Derivatives from this compound
The conversion of this compound to its corresponding furan, pyrrole, and thiophene derivatives is a direct application of the Paal-Knorr synthesis.
Furan Synthesis: The acid-catalyzed cyclization of this compound leads to the formation of 2,5-di-p-tolylfuran. This reaction typically proceeds by protonation of one carbonyl group, followed by nucleophilic attack from the enol form of the other carbonyl, and subsequent dehydration to yield the aromatic furan ring. nih.govcmu.edu
Pyrrole Synthesis: The reaction of this compound with a primary amine or ammonia source yields N-substituted or N-unsubstituted 2,5-di-p-tolylpyrroles, respectively. nih.gov This condensation reaction is a highly effective method for creating polysubstituted pyrroles, which are prevalent motifs in pharmaceuticals and functional materials. nih.govnih.gov
Thiophene Synthesis: The synthesis of 2,5-di-p-tolylthiophene is achieved by heating this compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent. polymer.cnmit.edu These reagents facilitate the conversion of the carbonyl groups to thioketones, which then cyclize to form the stable thiophene ring. mit.edu
Table 1: Paal-Knorr Synthesis of Heterocycles from this compound
| Target Heterocycle | Reagent(s) | General Conditions | Resulting Building Block |
| Furan | Acid catalyst (e.g., H₂SO₄, TFA) | Heating | 2,5-Di-p-tolylfuran |
| Pyrrole | Primary amine (R-NH₂) or Ammonia (NH₃) | Heating, often with a weak acid | N-substituted or N-H-2,5-Di-p-tolylpyrrole |
| Thiophene | Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent | Heating | 2,5-Di-p-tolylthiophene |
These heterocyclic building blocks, derived from this compound, are valuable intermediates for creating more complex and functional organic architectures. For instance, the resulting pyrrole and thiophene derivatives can be utilized in the synthesis of conductive polymers. The polymerization of such heterocycles can lead to materials with interesting electronic and optical properties.
Furthermore, the principles of porphyrin synthesis, which often involve the condensation of pyrrole-containing precursors, can be applied. nih.govcmu.edu While direct synthesis of a porphyrin from this compound is a multi-step process, the derived 2,5-di-p-tolylpyrrole represents a potential starting point for constructing porphyrin analogues with specific peripheral substituents.
The synthesis of complex macrocycles and polycyclic aromatic hydrocarbons containing nitrogen or other heteroatoms is another area where these building blocks are of interest. nih.govnih.gov The defined geometry and substitution pattern of the 2,5-di-p-tolyl heterocycles make them predictable components in the assembly of larger, well-defined molecular structures.
Supramolecular Chemistry and Materials Science Potential of 1,4 Di P Tolylbutane 1,4 Dione Systems
Investigation of Non-Covalent Interactions in Crystal Engineering
Key non-covalent interactions identified in the crystal structure of 1,4-di-p-tolylbutane-1,4-dione include:
π-π Stacking: Due to the parallel arrangement of the p-tolyl rings, strong face-to-face π-π stacking interactions are a dominant feature in the crystal packing. researchgate.net
C-H···π Interactions: These interactions are also observed, contributing to the stability of the crystal lattice. researchgate.net
C-H···O Hydrogen Bonds: A close, side-to-side C-H···O hydrogen bond forms between the methyl group of a tolyl moiety and a carbonyl oxygen atom of a neighbouring molecule. researchgate.net
The energies of these interactions within different molecular pairings (dimers) have been calculated, highlighting the significance of π-π stacking as the most stabilizing force. researchgate.net
| Dimer Configuration | Predominant Interactions | Interaction Energy (kJ mol⁻¹) |
| Dimer 1 (Face-to-Face) | π-π stacking, C-H···π | -58.4 |
| Dimer 2 (Side-to-Side) | C-H···O | -22.9 |
| Dimer 3 | C-H···H-C (London dispersion) | -8.0 |
This table presents calculated intermolecular interaction energies for different dimer configurations of this compound in its crystal structure. Data sourced from Bagdžiūnas & Lytvyn (2018). researchgate.net
The study of these varied non-covalent forces is crucial for crystal engineering, as it allows for the rational design and prediction of molecular structures in the solid state. researchgate.netrsc.org
Supramolecular Assembly and Hierarchical Structure Formation
The non-covalent interactions detailed above drive the self-assembly of this compound molecules into well-defined supramolecular structures. The process begins with the formation of dimers, which act as the primary building blocks. researchgate.net
The strongest association is the face-to-face dimer, stabilized by π-π stacking with an interaction energy of -58.4 kJ mol⁻¹. researchgate.net These π-stacked dimers are then interconnected by weaker C-H···O hydrogen bonds, which link the structures in a side-to-side fashion. researchgate.net This creates a hierarchical assembly, where primary dimers organize into larger motifs. The combination of these directed interactions results in a stable, three-dimensional supramolecular network. This ability to form organized, hierarchical structures from the bottom up is a cornerstone of supramolecular chemistry. mdpi.com
Applications in Functional Materials
The unique structural and electronic properties of this compound and its derivatives make them promising candidates for the development of functional materials.
The 1,4-dicarbonyl moiety within the molecule's structure is a key functional group that can participate in redox reactions. Carbonyl groups are well-known electroactive species, capable of undergoing reduction reactions. This intrinsic property suggests that this compound could be incorporated into larger systems, such as metal-organic frameworks or polymers, to impart redox activity. Such materials are valuable for applications in chemical sensing, catalysis, and energy storage.
The p-tolyl groups in this compound are aromatic chromophores, which can absorb and emit light. The fluorescence properties of such diketones are often sensitive to their local environment, including solvent polarity and molecular conformation. This sensitivity makes them potential candidates for use as fluorescent probes and sensors. While specific fluorescence data for this compound is not extensively detailed, related aromatic diketone structures are known to exhibit interesting photophysical properties, suggesting a promising area for future investigation.
1,4-Dicarbonyl compounds are important and versatile precursors for the synthesis of five-membered heterocyclic compounds like furans and pyrroles. researchgate.net Specifically, through chemical reactions such as the Paal-Knorr synthesis, this compound can be converted into a substituted pyrrole (B145914) derivative.
This resulting pyrrole monomer can then be polymerized to form polypyrrole, one of the most studied and environmentally stable intrinsic conducting polymers. scirp.orgresearchgate.net The polymerization can be achieved through chemical oxidative methods, using oxidants like ammonium (B1175870) persulfate or ferric chloride, or through electrochemical polymerization. scirp.orgresearchgate.netijert.org The resulting polypyrrole can be dissolved and cast onto substrates using techniques like spin coating to produce thin, electrically conducting films. scirp.orgresearchgate.net These films have a wide range of applications, including in electronic devices, sensors, antistatic coatings, and electrochromic windows. researchgate.netnih.gov Therefore, this compound serves as a valuable starting material for the fabrication of these advanced functional polymer films.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for confirming the molecular structure of 1,4-Di-p-tolylbutane-1,4-dione, and what key spectral features should be prioritized?
- Methodological Answer : Use a combination of NMR (1H and 13C) to identify aromatic protons (δ 7.1–7.3 ppm for p-tolyl groups) and carbonyl carbons (δ ~200 ppm). IR spectroscopy should confirm ketone C=O stretches (~1700 cm⁻¹). For unambiguous confirmation, single-crystal X-ray diffraction is ideal, as seen in analogous studies resolving stereochemical ambiguities .
Q. Which chromatographic methods are effective for analyzing this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ ~254 nm) or GC-MS (after derivatization if needed) are suitable. Ensure proper column selection (e.g., C18 for HPLC) and validate recovery rates in spiked matrices to address interference issues .
Q. How should researchers conduct a comprehensive literature review for this compound, including strategies to assess study reliability?
- Methodological Answer : Follow EPA’s tiered approach:
Search databases (SciFinder, PubMed) using synonyms (e.g., "Di-p-tolyl diketone") and CAS numbers.
Apply inclusion/exclusion criteria (e.g., peer-reviewed journals, experimental data over theoretical models).
Cross-validate findings using toxicity databases (TOXNET) and regulatory reports .
Q. What are the best practices for storing this compound to prevent degradation?
- Methodological Answer : Store in amber glass vials under inert gas (N2/Ar) at –20°C. Monitor stability via periodic HPLC analysis, particularly if exposed to light or humidity, as diketones are prone to keto-enol tautomerism .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on physicochemical properties (e.g., solubility, melting point) across studies?
- Methodological Answer :
Replicate experiments under standardized conditions (e.g., USP/Ph. Eur. guidelines for melting points).
Use controlled solvent systems (e.g., DMSO for solubility assays) and report purity levels.
Apply statistical meta-analysis to identify outliers and trends, referencing EPA’s data validation frameworks .
Q. What computational strategies can predict the environmental degradation pathways of this compound?
- Methodological Answer :
- Use DFT calculations to model hydrolysis or photolysis pathways, focusing on diketone reactivity.
- Validate predictions with LC-MS/MS to detect degradation products (e.g., toluic acids).
- Cross-reference with EPA’s fate models for analogous diketones .
Q. How should a toxicity study be designed to assess ecological impacts, including effects on susceptible subpopulations?
- Methodological Answer :
Conduct acute/chronic exposure assays in model organisms (e.g., Daphnia magna for aquatic toxicity).
Include dose-response curves and endpoints like LC50/EC50.
Evaluate bioaccumulation potential using logP values (experimental or predicted via EPI Suite) .
Q. How can advanced spectroscopic techniques resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- Employ 2D NMR (COSY, NOESY) to assign proton-proton correlations in complex derivatives.
- For stereoisomers, use X-ray crystallography or VCD (Vibrational Circular Dichroism) to determine absolute configuration, as demonstrated in cyclohexane-dione systems .
Q. What experimental design principles apply to studying the compound’s reactivity under varying pH and temperature conditions?
- Methodological Answer :
Use kinetic profiling (e.g., UV-Vis monitoring of reaction progress) at controlled pH (2–12) and temperatures (25–80°C).
Isolate intermediates via flash chromatography and characterize them via HRMS.
Compare experimental data with computational simulations (e.g., Arrhenius plots for activation energy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
